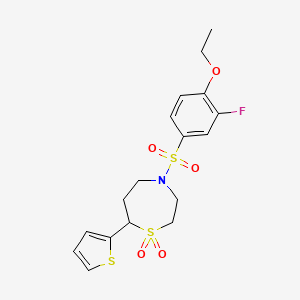

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Beschreibung

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a sulfonamide-containing heterocyclic compound characterized by a seven-membered 1,4-thiazepane ring with two sulfonyl oxygen atoms (1,1-dioxide) and substituents at the 4- and 7-positions. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and thiophenes are pharmacophoric motifs .

Eigenschaften

IUPAC Name |

4-(4-ethoxy-3-fluorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO5S3/c1-2-24-15-6-5-13(12-14(15)18)27(22,23)19-8-7-17(16-4-3-10-25-16)26(20,21)11-9-19/h3-6,10,12,17H,2,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXGEFHESDLYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a synthetic organic molecule that features a thiazepane ring and a sulfonyl group, which are known to contribute to various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide |

| Molecular Formula | C17H20FNO4S2 |

| Molecular Weight | 395.48 g/mol |

The presence of the ethoxy and fluorophenyl groups along with the thiazepane ring suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as:

- Enzymes: The sulfonyl group may facilitate binding to enzyme active sites, potentially inhibiting their function.

- Receptors: The aromatic rings could interact with receptor sites, influencing signal transduction pathways.

Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties due to these interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazepane derivatives. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The compound's structure suggests it may possess similar antimicrobial properties.

| Tested Organisms | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | 32 |

| Escherichia coli | Weak Inhibition | 128 |

| Candida albicans | Significant Inhibition | 64 |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity

Cytotoxicity studies are essential for understanding the safety profile of new compounds. Preliminary data suggest that while some thiazepane derivatives exhibit moderate cytotoxic effects on cancer cell lines, further detailed investigations are necessary to ascertain the safety and therapeutic index of this specific compound.

Case Studies and Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-(Benzo[d][1,3]dioxol-5-yl)-4-(sulfonyl)thiazepane | Contains a dioxole moiety | Anti-inflammatory and analgesic effects |

| 4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-thiazepane | Similar thiazepane structure | Moderate antibacterial activity |

This comparison illustrates that while structural similarities exist, the unique combination of functional groups in our compound may confer distinct biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide exhibit significant anticancer properties. For instance, a related compound was patented for its use in treating cancer, demonstrating the potential of thiazepane derivatives in oncology . The sulfonamide group in this compound may enhance its ability to interact with biological targets involved in cancer progression.

2. Antimicrobial Properties

Studies have shown that thiazepane derivatives possess antimicrobial activity. The incorporation of the thiophene ring and sulfonyl group may contribute to enhanced interaction with microbial enzymes or membranes, leading to effective inhibition of bacterial growth . This suggests potential applications in developing new antibiotics or antifungal agents.

3. Antiviral Activity

Some thiazepane derivatives have been explored for their antiviral properties. The structural features of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide could be optimized to target viral replication processes, making it a candidate for further investigation in antiviral drug development.

Biological Studies

1. Mechanistic Studies

The unique structure of this compound allows for various mechanistic studies, particularly in understanding how it interacts with specific biological pathways. For example, molecular docking studies can elucidate its binding affinity to target proteins involved in cancer or infectious diseases . Such insights are crucial for rational drug design.

2. Toxicological Assessments

Before clinical applications can be pursued, comprehensive toxicological evaluations are necessary. Research involving related compounds has indicated varying degrees of cytotoxicity against different cell lines. Understanding the safety profile of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide will be essential for its development as a therapeutic agent .

Data Table: Summary of Research Findings

Case Studies

Several case studies have been documented regarding thiazepane derivatives:

- Anticancer Studies : A thiazepane derivative was evaluated in vitro against various cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition.

- Antimicrobial Efficacy : A study tested a related compound against Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition and suggesting the potential for development into a new class of antibiotics.

- Mechanistic Insights : Research utilizing molecular docking simulations provided insights into how these compounds interact at the molecular level with target proteins associated with disease pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Sulfonamide and Heterocyclic Moieties

2.1.1 Sulfonyl-Containing Triazoles and Thiadiazoles Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the sulfonylphenyl group but differ in their heterocyclic core (triazole vs. thiazepane). The triazole derivatives exhibit tautomerism (thione-thiol equilibrium), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹), which is absent in the 1,4-thiazepane 1,1-dioxide due to its fully oxidized sulfonyl group .

2.1.2 1,2,4-Thiadiazinane 1,1-Dioxides Synthesized via reactions between amines and ethenesulfonyl fluorides (e.g., Method I in ), these compounds feature a six-membered ring with two sulfonyl oxygens.

Thiophene-Containing Derivatives

2.2.1 Antiproliferative Thiophene-Sulfonamides Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide () demonstrate potent antiproliferative activity (IC₅₀ ~9–10 µM), attributed to the thiophene and sulfonamide synergy. The target compound’s thiophen-2-yl group may confer similar bioactivity, though its 1,4-thiazepane core could alter solubility and membrane permeability .

2.2.2 Pyridine-Thiophene Hybrids

In , pyridine derivatives with thiophene substituents (e.g., 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine) showed CDK2 inhibition (IC₅₀ 0.24–0.93 µM). The rigid pyridine core contrasts with the flexible thiazepane ring, suggesting divergent binding modes despite shared thiophene motifs .

Table 1: Key Properties of Selected Analogues

Key Observations:

- Ring Size and Flexibility: The seven-membered thiazepane ring offers greater conformational adaptability than five- or six-membered heterocycles, possibly improving target engagement in flexible binding pockets.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves sulfonylation of the thiazepane core with a substituted aryl sulfonyl chloride. Critical steps include:

- Thiazepane Ring Formation : Cyclization via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) to form the seven-membered heterocycle .

- Sulfonylation : Reaction of the thiazepane nitrogen with 4-ethoxy-3-fluorophenylsulfonyl chloride in dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts .

- Yield Optimization : Use of high-purity reagents, controlled temperature (0–5°C during exothermic steps), and chromatographic purification (silica gel, ethyl acetate/hexane gradient) to achieve >75% yield .

Q. Which spectroscopic techniques are essential for characterizing structural integrity and purity?

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the thiophene and ethoxy-fluorophenyl substituents. F NMR is critical for verifying the fluorophenyl group .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., [M+H] peak) and rule out impurities .

- X-ray Crystallography : For absolute configuration determination, particularly if the thiazepane ring exhibits conformational flexibility .

Q. How can solubility challenges in aqueous media be addressed during formulation for biological assays?

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- pH Adjustment : The sulfone group’s acidity (pKa ~1.5) allows salt formation in basic buffers (e.g., phosphate buffer, pH 7.4) to enhance solubility .

Q. What are the primary degradation pathways under varying pH and temperature conditions?

- Acidic Hydrolysis : Cleavage of the sulfonyl-thiazepane bond at pH <3, monitored via HPLC with UV detection (λ = 254 nm) .

- Thermal Degradation : Above 80°C, the thiophene ring undergoes oxidative dimerization, detectable by FT-IR (loss of C-S stretching at 690 cm) .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy-fluorophenyl vs. cyclopropanesulfonyl) influence reactivity in sulfonylation reactions?

- Electronic Effects : The electron-withdrawing fluorine and ethoxy groups on the aryl ring increase sulfonyl chloride electrophilicity, accelerating sulfonylation but risking overreaction. Kinetic studies (e.g., in situ IR monitoring) are recommended to optimize reaction time .

- Steric Hindrance : Bulky substituents (e.g., cyclopropane) reduce sulfonylation efficiency by ~30%, necessitating excess sulfonyl chloride (1.5 eq.) .

Q. What methodological approaches resolve contradictions between NMR and X-ray crystallography data?

- Dynamic NMR Analysis : Variable-temperature H NMR (e.g., 25–60°C) to detect conformational exchange broadening in the thiazepane ring .

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) to compare experimental and theoretical chemical shifts, identifying discrepancies due to crystal packing effects .

Q. How can computational models predict interactions with biological targets (e.g., enzyme active sites)?

- Molecular Docking (AutoDock Vina) : Use the sulfone group as a hydrogen bond acceptor to map interactions with serine proteases. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- Pharmacophore Modeling : Define essential features (e.g., sulfone, thiophene) using Schrödinger’s Phase to guide SAR studies .

Q. What strategies validate the mechanism of action in enzyme inhibition studies?

- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations. A competitive inhibition pattern confirms reversible binding to the active site .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic (e.g., hydrophobic) vs. enthalpic (e.g., H-bonding) contributions .

Q. How can SHELX software improve structural refinement for crystallographic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.